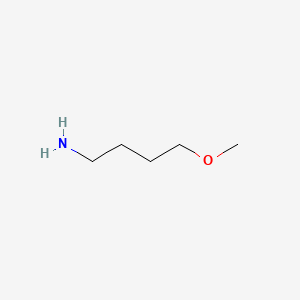

4-Methoxybutan-1-amine

Vue d'ensemble

Description

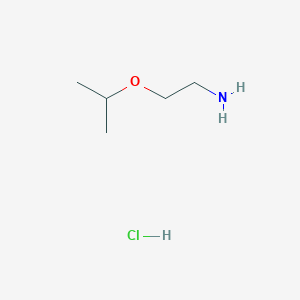

4-Methoxybutan-1-amine is a chemical compound with the IUPAC name 4-methoxy-1-butanamine . It has a molecular weight of 103.16 .

Molecular Structure Analysis

The InChI code for this compound is1S/C5H13NO/c1-7-5-3-2-4-6/h2-6H2,1H3 . This indicates that the compound has a carbon backbone with an amine (-NH2) group on one end and a methoxy (-OCH3) group on the other. Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Enzymatic Resolution in Pharmaceutical Compounds

4-Methoxybutan-1-amine plays a role in the enzymatic resolution of pharmacologically active amines. González‐Sabín et al. (2002) explored its use in producing high yields of certain pharmacologically active amines and corresponding acetamides with high enantiomeric excesses, utilizing Candida antarctica lipase B (CAL-B) (González‐Sabín, Gotor, & Rebolledo, 2002).

Synthesis and Ring-Opening Reactions

Shimizu et al. (2010) examined the synthesis and ring-opening of 4-(tributylstannyl)pyrrolidine-2-carboxylates, where this compound was involved in reactions under varying temperature conditions (Shimizu, Ando, Shibuya, & Hachiya, 2010).

Inhibition of Melanin Production

Choi et al. (2002) explored the effects of (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a derivative of this compound, on melanin biosynthesis. This compound showed potential as a skin whitening agent due to its inhibition of tyrosinase activity and UV-blocking effect (Choi, Kim, Kim, Suk, Hwang, Lee, Kim, & Kim, 2002).

Fluorescent Labeling in Biomedical Analysis

Hirano et al. (2004) discovered 6-Methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, as a novel fluorophore with strong fluorescence suitable for biomedical analysis. It showed high stability and utility as a fluorescent labeling reagent, demonstrating the diverse applications of methoxy-substituted amines (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).

Lipase-Catalyzed N-Acylation

Cammenberg et al. (2006) investigated the lipase-catalyzed N-acylation of 1-phenylethanamine with methoxyacetate. This study highlighted the application of this compound derivatives in enhancing reaction rates in enzymatic processes, emphasizing the compound's role in biocatalysis (Cammenberg, Hult, & Park, 2006).

Asymmetric Amination with Microorganisms

Nakamichi et al. (1990) explored the asymmetric amination of 4-methoxyphenylacetone and its related compounds using microorganisms, demonstrating the biocatalytic potential of this compound in producing optically active amines (Nakamichi, Shibatani, Yamamoto, & Sato, 1990).

Kinetic Resolution of Chiral Amines

Olah et al. (2018) investigated the activity of 2-alkoxyacetates as acylating agents in the kinetic resolution of racemic amines, where derivatives of this compound were used. This highlights the compound's application in chiral synthesis (Olah, Kovacs, Katona, Hornyánszky, & Poppe, 2018).

Amine-Peroxide Redox Polymerization

Kim et al. (2019) discussed the use of N-(4-methoxyphenyl)pyrrolidine in amine-peroxide redox polymerization, an important industrial and medical process. This study shows the utility of this compound derivatives in improving polymerization efficiency (Kim, Singstock, Childress, Sinha, Salazar, Whitfield, Holder, Stansbury, & Musgrave, 2019).

Intramolecular Oxidative Carbon-Carbon Bond Formation

Lv et al. (2013) synthesized biologically important tetrahydro-γ-carboline compounds using a series of reactions involving 4-methyl and 4-methoxy derivatives, showcasing the utility of this compound in complex organic synthesis (Lv, Li, Zhang-Negrerie, Shang, Gao, Du, & Zhao, 2013).

Solid Phase Organic Synthesis

Swayze (1997) investigated the use of this compound derivatives in solid phase organic synthesis. This research demonstrates the compound's role in facilitating the synthesis of diverse organic molecules (Swayze, 1997).

Biocatalytic Reductive Amination

Ducrot et al. (2021) explored the biocatalytic synthesis of short-chain chiral amines using amine dehydrogenases, where this compound derivatives played a role in enhancing enantioselectivity in the synthesis of important industrial molecules (Ducrot, Bennett, Caparco, Champion, Bommarius, Zaparucha, Grogan, & Vergne‐Vaxelaire, 2021).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H226 and H314 . This means it is flammable and can cause severe skin burns and eye damage. Precautionary measures include avoiding sparks and open flames (P210), keeping the container tightly closed (P233), and wearing protective gloves and eye protection (P280) .

Propriétés

IUPAC Name |

4-methoxybutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-7-5-3-2-4-6/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUFAJOXLZUDJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347624 | |

| Record name | 4-Methoxy-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34039-36-6 | |

| Record name | 4-Methoxy-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybutan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methoxy]-3-methoxyphenyl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B2886640.png)

![Spiro[1,3-dihydroindene-2,1'-cyclobutane]-1-amine;hydrochloride](/img/structure/B2886648.png)

![5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2886650.png)

![3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2886654.png)

![N-(4-methoxyphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide](/img/structure/B2886655.png)

![N-(4-acetylphenyl)-5-[(phenylthio)methyl]-2-furancarboxamide](/img/structure/B2886662.png)